molecular formula C11H16N2O3 B595255 Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate CAS No. 1313739-07-9

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Cat. No.: B595255
CAS No.: 1313739-07-9
M. Wt: 224.26
InChI Key: AJDXFSYWTLRZQP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Scientific Research Applications

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its imidazole core, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the production of functional materials, dyes for solar cells, and catalysts.

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts such as ZnFe2O4 nanoparticles. These catalysts facilitate the reaction between aldehydes, benzil, and primary amines to form the desired imidazole derivatives . The process is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-5-7-13-8-6-12-10(13)9(14)11(15)16-4-2/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDXFSYWTLRZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735115
Record name Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-07-9
Record name 1H-Imidazole-2-acetic acid, 1-butyl-α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313739-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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